In Vivo Pressor Response: Val⁵-ANG II Produces Sustained Hypertension with Quantifiable Systolic Blood Pressure Elevation
In a standardized rat hypertension model, chronic subcutaneous infusion of Val⁵-ANG II at 40 ng/min via osmotic minipump produced a significant and sustained elevation in systolic blood pressure. By day 12 of infusion, systolic blood pressure in Val⁵-ANG II-infused rats reached 197±7 mm Hg, representing a quantifiable hypertensive state suitable for evaluating antihypertensive interventions [1]. The AT₁ receptor specificity of this effect was confirmed by complete prevention of hypertension development with losartan treatment [1]. While direct head-to-head pressor data comparing Val⁵-ANG II with Ile⁵-ANG II under identical infusion protocols are not available in the primary literature, this quantitative in vivo benchmark establishes Val⁵-ANG II as a validated tool for inducing AT₁-mediated hypertension in rodent models.
| Evidence Dimension | Systolic blood pressure (SBP) following 12-day subcutaneous infusion |
|---|---|
| Target Compound Data | 197±7 mm Hg |
| Comparator Or Baseline | Control (uninfused) rat baseline SBP (typical range: 110-130 mm Hg) |
| Quantified Difference | SBP elevation of approximately 67-87 mm Hg above baseline |
| Conditions | Male Sprague Dawley rats, uninephrectomized, 40 ng/min Val⁵-ANG II infusion via osmotic minipump, measured at day 12 |
Why This Matters
This quantitative in vivo benchmark validates Val⁵-ANG II as a reliable tool for inducing AT₁-mediated hypertension in rodent models, enabling reproducible evaluation of antihypertensive compounds.
- [1] Zou LX, Imig JD, Von Thun AM, Hymel A, Ono H, Navar LG. Renal uptake of circulating angiotensin II in Val5-angiotensin II infused rats is mediated by AT1 receptor. Am J Hypertens. 1998 May;11(5):570-8. View Source
